Boc-O-ethyl-L-tyrosine
Overview
Description
“Boc-O-ethyl-L-tyrosine” is a chemical compound with the molecular formula C16H23NO5 . It is a white to off-white solid and is often used in research and development .
Synthesis Analysis
The synthesis of Boc-O-ethyl-L-tyrosine involves a multi-step reaction . The process includes the use of thionyl chloride at 4 - 20 °C in darkness, followed by the addition of trimethylamine in N,N-dimethyl-formamide at 0 - 20 °C for 2.5 hours. The final step involves the addition of water and sodium hydroxide in methanol at 0 °C for 1 hour .
Molecular Structure Analysis
The molecular structure of Boc-O-ethyl-L-tyrosine is characterized by its molecular formula C16H23NO5 . The compound is almost isostructural with other esters, crystallizing in the orthorhombic chiral space group P 2 1 2 1 2 1 .
Physical And Chemical Properties Analysis
Boc-O-ethyl-L-tyrosine is a white to off-white solid . It has a molecular weight of 309.358 Da . The compound has a melting point of 87-91 °C .
Scientific Research Applications
Synthesis of Opioid Peptidomimetics : Boc-2',6'-dimethyl-L-tyrosine derivatives have been employed in the development of synthetic opioid ligands, showing superior potency at opioid receptor subtypes (Bender et al., 2015).
Facilitating Purification of Hydrophobic Synthetic Peptides : Boc-protected tyrosine derivatives are useful in solid-phase peptide synthesis, improving the solubility and purification process of peptides (Wahlström et al., 2008).
Positron Emission Tomography (PET) Imaging : Boc-protected tyrosine derivatives have been utilized in the synthesis of 2-[18F]Fluoro-L-tyrosine, a tracer for imaging protein metabolism in vivo (Hess et al., 2002).
Chemical Synthesis and Modification of Tyrosine : Studies have shown efficient methods for the tert-butoxycarbonylation of tyrosine and other phenolic amino acids, enhancing their utility in chemical synthesis (Pozdnev, 2004).
Modeling of Enzymatic Reactions : Novel N,N'-Ethylene-Bridged-(S)-Histidyl-(S)-Tyrosine Derivatives and their Copper(II) Complexes have been used as models for enzyme reactions like Galactose Oxidase (Yamato et al., 2000).
Inhibition of Enzymatic Activity : Boc-protected tyrosine derivatives have been synthesized and studied for their inhibitory activity on enzymes like L-aromatic amino acid decarboxylase (Ahmad et al., 1992).
Radiolabeling for Research : Tritium-labeled t-BOC-O-ethyl-D-tyrosine has been synthesized for use in biochemical research, offering specific activities suitable for various experimental applications (Landvatter et al., 1987).
Biomarker Research : N,N'-diBoc-dityrosine, prepared via a horseradish peroxidase-catalyzed reaction, serves as a biomarker for oxidative protein damage and selective proteolysis (Lee et al., 2011).
properties
IUPAC Name |
(2S)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)10-13(14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLAAKQIHUIOIV-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426917 | |
Record name | Boc-O-ethyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-O-ethyl-L-tyrosine | |
CAS RN |
76757-91-0 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76757-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-O-ethyl-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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